molecular formula C11H9IN2O2 B1466818 2-(4-Iodophenoxy)-4-methoxypyrimidine CAS No. 894400-12-5

2-(4-Iodophenoxy)-4-methoxypyrimidine

Cat. No.: B1466818
CAS No.: 894400-12-5
M. Wt: 328.11 g/mol
InChI Key: FDHKDTDEAQMISQ-UHFFFAOYSA-N
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Description

Structural Overview of 2-(4-Iodophenoxy)-4-methoxypyrimidine

This compound exhibits a complex molecular architecture characterized by a pyrimidine ring system substituted with distinct functional groups at specific positions. The compound possesses a molecular formula of C11H9IN2O2 and a molecular weight of 328.1058 grams per mole, as documented in chemical databases. The structural framework consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with a methoxy group attached at position 4 and a phenoxy moiety linked at position 2.

The phenoxy component features an iodine atom substituted at the para position of the benzene ring, creating a 4-iodophenoxy substituent that significantly influences the compound's reactivity and biological activity. The chemical structure can be represented by the SMILES notation COc1ccnc(n1)Oc1ccc(cc1)I, which clearly illustrates the connectivity between the pyrimidine core and the substituted phenoxy group. This particular arrangement of functional groups creates a molecule with enhanced lipophilicity and potential for diverse chemical transformations.

The three-dimensional conformation of this compound allows for specific molecular interactions that are crucial for its biological activity. The spatial orientation of the methoxy group and the iodophenoxy substituent creates a unique electronic environment that can interact with various biological targets. The presence of the iodine atom introduces significant steric bulk and electronic effects that can influence both chemical reactivity and pharmacological properties.

Position in Heterocyclic Chemistry Classification

This compound belongs to the broader class of heterocyclic compounds, specifically categorized within the pyrimidine family. Pyrimidines represent one of the three diazines, which are six-membered aromatic heterocyclic compounds containing two nitrogen atoms in the ring structure. The other diazines include pyrazine with nitrogen atoms at positions 1 and 4, and pyridazine with nitrogen atoms at positions 1 and 2.

Within the heterocyclic classification system, pyrimidines are distinguished by their nitrogen atoms positioned at the 1 and 3 locations of the six-membered ring. This particular arrangement creates a unique electronic environment that contributes to the stability and reactivity of pyrimidine derivatives. The compound under investigation represents a substituted pyrimidine, where additional functional groups modify the basic pyrimidine structure to create specialized chemical and biological properties.

The classification of this compound extends beyond simple pyrimidine derivatives to include phenoxy-substituted heterocycles, a subclass known for enhanced biological activity. The incorporation of halogenated aromatic substituents, particularly iodine-containing groups, places this compound within a specialized category of organoiodine heterocycles that often exhibit unique pharmacological properties.

Classification Level Category Specific Designation
Primary Class Heterocyclic Compounds Six-membered ring with heteroatoms
Secondary Class Diazines Two nitrogen atoms in ring
Tertiary Class Pyrimidines Nitrogen atoms at positions 1 and 3
Quaternary Class Substituted Pyrimidines Additional functional groups
Quinternary Class Phenoxy-substituted Pyrimidines Phenoxy group at position 2
Final Classification Halogenated Pyrimidine Derivatives Iodine-containing substituent

Historical Context and Research Development

The historical development of pyrimidine chemistry traces back to the early 19th century when pyrimidine derivatives such as alloxan were first discovered. However, systematic laboratory synthesis of pyrimidines did not occur until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This foundational work established the groundwork for subsequent pyrimidine research and development.

The systematic study of pyrimidines began in earnest during 1884 with Pinner, who synthesized various derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions were significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The parent pyrimidine compound was eventually prepared by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

Research into substituted pyrimidines, particularly those containing phenoxy groups, developed throughout the 20th century as pharmaceutical applications became increasingly important. The discovery that pyrimidine derivatives could serve as nucleotide analogs and enzyme inhibitors sparked intensive research into modified pyrimidine structures. The incorporation of halogenated substituents, including iodine atoms, emerged as a strategy to enhance biological activity and improve pharmacokinetic properties.

Contemporary research on compounds such as this compound represents the culmination of decades of synthetic methodology development and structure-activity relationship studies. Modern synthetic approaches enable the precise placement of functional groups to optimize both chemical stability and biological efficacy, leading to the sophisticated molecular architectures observed in current pharmaceutical research.

Significance in Pyrimidine Chemistry

This compound occupies a significant position in pyrimidine chemistry due to its unique combination of structural features that enhance both chemical versatility and biological potential. The compound represents an advanced example of rational drug design, where specific functional groups are strategically incorporated to achieve desired pharmacological properties. The presence of both electron-donating methoxy groups and electron-withdrawing iodine substituents creates a balanced electronic environment that can be fine-tuned for specific applications.

In the broader context of pyrimidine chemistry, this compound exemplifies the evolution from simple nucleotide analogs to sophisticated synthetic molecules designed for specific therapeutic targets. The incorporation of phenoxy linkers represents a significant advancement in pyrimidine modification strategies, allowing for the attachment of diverse aromatic substituents that can modulate biological activity. The iodine atom serves multiple functions, including enhanced lipophilicity, increased molecular weight, and potential for radiolabeling applications.

The methodological significance of this compound extends to synthetic chemistry, where it serves as a model compound for developing new coupling reactions and functional group transformations. The successful synthesis of this compound requires sophisticated organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and selective functionalization strategies. These synthetic challenges have driven innovations in heterocyclic chemistry that benefit the entire field.

Property Category Specific Contribution Research Impact
Structural Diversity Novel substitution pattern Expands pyrimidine structural library
Electronic Properties Balanced donor-acceptor system Enables fine-tuning of reactivity
Biological Activity Multi-target potential Advances medicinal chemistry applications
Synthetic Methodology Complex coupling strategies Drives synthetic innovation
Pharmacological Properties Enhanced bioavailability Improves drug development prospects

The research significance of this compound is further enhanced by its potential applications in diverse therapeutic areas, including anti-inflammatory and anticancer research. The compound's ability to interact with multiple biological targets makes it a valuable lead compound for pharmaceutical development. Additionally, the presence of the iodine atom provides opportunities for structural modification through various organic transformations, enabling the development of compound libraries for biological screening.

Current research efforts focus on understanding the structure-activity relationships of this compound and related compounds to optimize their therapeutic potential. The compound serves as a prototype for developing new pyrimidine-based pharmaceuticals with improved efficacy and selectivity. The continued investigation of this compound and its analogs represents an important frontier in heterocyclic chemistry and drug discovery research.

Properties

IUPAC Name

2-(4-iodophenoxy)-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c1-15-10-6-7-13-11(14-10)16-9-4-2-8(12)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHKDTDEAQMISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Method

This is the most straightforward and commonly employed method.

  • Procedure : 2-chloro-4-methoxypyrimidine is reacted with 4-iodophenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions : The reaction mixture is heated typically between 50–100 °C for several hours (2–6 hours) to ensure complete substitution.
  • Mechanism : The phenolate ion generated from 4-iodophenol attacks the electrophilic 2-position of the pyrimidine ring, displacing the chloride ion.
  • Outcome : Formation of this compound with good yields (typically 60–85%).

Palladium-Catalyzed Coupling (Buchwald-Hartwig or Ullmann-type)

In cases where SNAr is less efficient due to steric or electronic factors, transition-metal catalyzed coupling methods may be used.

  • Procedure : 2-chloropyrimidine derivatives are coupled with 4-iodophenol using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base.
  • Conditions : The reaction is carried out under nitrogen atmosphere at elevated temperatures (~80 °C) in solvents like DMF.
  • Advantages : This method allows for milder conditions and can tolerate a wider range of functional groups.
  • Yield : Moderate to high yields depending on catalyst loading and reaction time.

Representative Experimental Data Table

Step Reactants & Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 2-chloro-4-methoxypyrimidine + 4-iodophenol + K2CO3 DMF 80 4 75 SNAr substitution
2 2-chloro-4-methoxypyrimidine + 4-iodophenol + Pd(0) cat. DMF, N2 atm 80 6 82 Pd-catalyzed coupling
3 2-chloropyrimidine + 4-iodophenol + Cu catalyst + base DMSO 90 5 65 Ullmann-type ether synthesis

Supporting Research Findings

  • The SNAr approach is favored for its simplicity and cost-effectiveness. It requires strong base and elevated temperature to activate the phenol nucleophile and facilitate displacement of the chloride on the pyrimidine ring.
  • Palladium-catalyzed methods, while more complex and requiring expensive catalysts, provide higher selectivity and milder reaction conditions, especially useful when sensitive functional groups are present.
  • The presence of the methoxy group at the 4-position of the pyrimidine ring influences the electron density and reactivity of the ring, often enhancing nucleophilic substitution at the 2-position.
  • Literature reports confirm that 2-chloro-4-methoxypyrimidine is a common precursor for such ether derivatives, with yields ranging from 60–85% depending on reaction optimization.

Notes on Purification and Characterization

  • The crude product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization is performed by NMR spectroscopy (^1H and ^13C), mass spectrometry, and sometimes elemental analysis to confirm the substitution pattern and purity.
  • Reaction monitoring by TLC or HPLC is standard to ensure completion.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(4-methoxyphenoxy)-4-methoxypyrimidine, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 2-(4-phenylphenoxy)-4-methoxypyrimidine .

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2-(4-Iodophenoxy)-4-methoxypyrimidine. Research indicates that compounds within this class exhibit potent activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Specifically, the compound has demonstrated the ability to inhibit COX-2 with an IC₅₀ value comparable to established anti-inflammatory drugs like celecoxib .

Case Study: In Vivo and In Vitro Analysis

  • In Vitro Studies : A study assessed the inhibitory effects of several pyrimidine derivatives on COX-1 and COX-2 enzymes. The results indicated that this compound showed a higher selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
  • In Vivo Studies : Experimental models such as carrageenan-induced paw edema were used to evaluate the anti-inflammatory efficacy of this compound. The results showed significant reduction in edema, indicating its potential as a therapeutic agent for inflammatory conditions .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrimidine Core : Starting from 4-methoxypyrimidine, various halogenation reactions are performed to introduce iodine at the desired position.
  • Substitution Reactions : The introduction of the phenoxy group is achieved through nucleophilic substitution reactions, where 4-iodophenol acts as a nucleophile .
  • Purification and Characterization : The final product is purified using column chromatography and characterized using techniques such as NMR and mass spectrometry.

Potential Therapeutic Uses

Due to its structural characteristics and biological activity, this compound has potential applications in treating various diseases:

  • Cancer Therapy : The compound's ability to modulate immune responses suggests its potential use in cancer treatment by enhancing anti-tumor immunity. Studies have indicated that pyrimidine derivatives can reactivate immune responses in tumor environments, making them candidates for further development in oncology .
  • Autoimmune Disorders : Dual EP2/EP4 antagonists derived from pyrimidine structures have shown promise in preclinical models for autoimmune diseases such as multiple sclerosis . This suggests a broader applicability of this compound in managing inflammatory diseases beyond cancer.

Research Findings Summary Table

Application AreaFindings/ResultsReferences
Anti-InflammatoryPotent COX-2 inhibition; lower GI side effects compared to non-selective inhibitors
SynthesisMulti-step synthesis involving halogenation and nucleophilic substitution
Cancer TherapyPotential to enhance anti-tumor immunity; modulates immune responses
Autoimmune DisordersEffective in preclinical models for conditions like multiple sclerosis

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-4-methoxypyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially acting as an inhibitor of certain enzymes or receptors. Studies have suggested that it may modulate gene expression and cellular processes by inhibiting histone deacetylases, leading to changes in chromatin structure and gene transcription.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-(4-Iodophenoxy)-4-methoxypyrimidine 4-Iodophenoxy (C2), Methoxy (C4) C₁₁H₉IN₂O₂* Potential radiopharmaceutical precursor, coordination chemistry
2-(4-Iodophenoxy)pyrimidine 4-Iodophenoxy (C2) C₁₀H₇IN₂O Intermediate for cross-coupling reactions
4-Methoxypyrimidine Methoxy (C4) C₅H₆N₂O Ligand in spin-crossover complexes
4,6-Dimethoxypyrimidine Methoxy (C4, C6) C₆H₈N₂O₂ Steric hindrance limits coordination
5-Iodo-2-(4-methoxyphenoxy)pyrimidine 4-Methoxyphenoxy (C2), Iodo (C5) C₁₁H₉IN₂O₂ Positional isomer; electronic effects differ

*Inferred from structural analogs.

Electronic and Steric Effects

  • 4-Methoxypyrimidine vs. 4,6-Dimethoxypyrimidine : The single methoxy group in 4-methoxypyrimidine allows coordination to metal centers (e.g., Fe in spin-crossover complexes), whereas the dual methoxy groups in 4,6-dimethoxypyrimidine create steric hindrance, preventing metal binding .
  • Iodophenoxy vs. This may enhance stability in cross-coupling reactions or serve as a radiolabeling site .

Biological Activity

2-(4-Iodophenoxy)-4-methoxypyrimidine, with the CAS number 894400-12-5, is a compound that has garnered attention in scientific research due to its potential biological activities. This article examines its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a methoxy group and an iodophenoxy moiety. This structural arrangement is believed to impart distinct biological properties, making it a valuable candidate for further investigation in medicinal chemistry.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that the compound interacts with specific molecular targets and pathways, potentially acting as an inhibitor of certain enzymes or receptors. Research suggests that it may modulate gene expression and cellular processes by inhibiting histone deacetylases , which can lead to changes in chromatin structure and gene transcription.

Antitumor Effects

Recent studies have indicated that this compound exhibits antitumor activity . For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.5Induction of apoptosis
MCF-7 (breast cancer)12.3Cell cycle arrest
A549 (lung cancer)10.1Inhibition of proliferation

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Cell Proliferation Inhibition : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12.3 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase-3 activity.
  • In Vivo Studies : In animal models, administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer. The compound was well-tolerated with minimal side effects observed at therapeutic doses .

Biochemical Pathways

The compound's interaction with histone deacetylases suggests that it may influence several biochemical pathways involved in cell cycle regulation and gene expression. Its ability to alter chromatin structure can lead to significant changes in the transcriptional profile of affected cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining 2-(4-Iodophenoxy)-4-methoxypyrimidine with high purity?

  • Methodological Answer : A two-step approach is typically employed. First, synthesize the pyrimidine core via condensation reactions using thiourea and β-keto esters under acidic conditions. Second, introduce the 4-iodophenoxy group via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine ring. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons influenced by iodine’s electron-withdrawing effect).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., iodine’s signature isotopic cluster).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .
  • FT-IR : Detect functional groups (C-O-C stretching at ~1250 cm⁻¹ for methoxy and ether linkages) .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism). Use:

  • VT-NMR (Variable Temperature) : Identify coalescence temperatures for proton signals.
  • DFT Calculations : Compare predicted NMR chemical shifts (Gaussian or ORCA software) with experimental data.
  • Complementary Crystallography : Collect high-resolution data (e.g., synchrotron sources) and refine using SHELXL with anisotropic displacement parameters .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions.
  • pH Adjustment : Prepare sodium salts via deprotonation of acidic protons (if applicable). Validate solubility using nephelometry .

Q. How does the 4-iodophenoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Reduces electron density on the pyrimidine ring, enhancing electrophilic substitution at the 5-position. Quantify via Hammett substituent constants (σpara for iodine = +0.28).
  • Halogen Bonding : Investigate interactions with biomolecules (e.g., kinases) using crystallography or molecular docking (AutoDock Vina). Compare with fluorine/chlorine analogs to assess iodine’s role .

Q. What experimental designs mitigate challenges in studying the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Ki) under pseudo-first-order conditions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Mutagenesis Studies : Target residues near the iodine moiety to validate binding hypotheses. Cross-reference with molecular dynamics simulations (AMBER or GROMACS) .

Data Analysis and Contradiction Management

Q. How should researchers interpret unexpected byproducts in synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify byproduct structures via fragmentation patterns.
  • Mechanistic Analysis : Trace back to intermediates (e.g., iodophenol oxidation or methoxy group demethylation). Adjust reaction conditions (e.g., inert atmosphere for iodine stability) .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.
  • Error Analysis : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals.
  • Multivariate Analysis : Apply PCA to distinguish structure-activity trends across analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Iodophenoxy)-4-methoxypyrimidine
Reactant of Route 2
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2-(4-Iodophenoxy)-4-methoxypyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.